molecular formula C21H21N5O2S B2801480 N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide CAS No. 1357729-38-4

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide

Cat. No.: B2801480
CAS No.: 1357729-38-4
M. Wt: 407.49
InChI Key: FMHKKRRHTRCUTC-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with quinoxaline precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of the triazoloquinoxaline core with an acetamide moiety and a methylthio phenyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-13(2)19-23-24-20-21(28)25(16-9-4-5-10-17(16)26(19)20)12-18(27)22-14-7-6-8-15(11-14)29-3/h4-11,13H,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHKKRRHTRCUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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